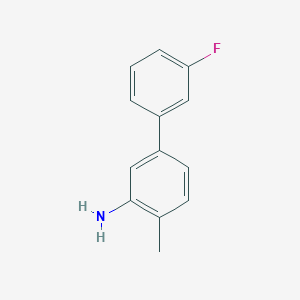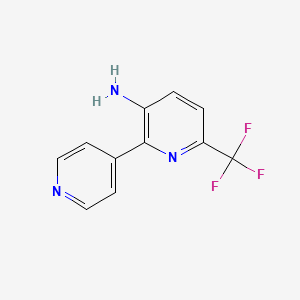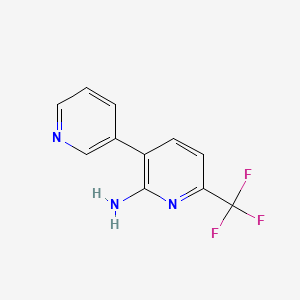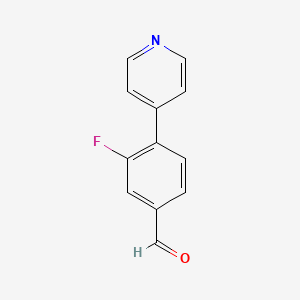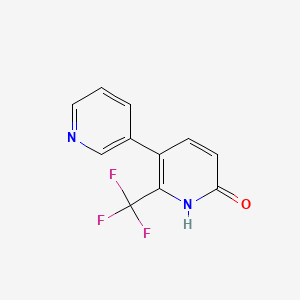![molecular formula C9H6Cl2N2S B1388679 5-氯-3-(3-氯苄基)-[1,2,4]噻二唑 CAS No. 1221345-99-8](/img/structure/B1388679.png)
5-氯-3-(3-氯苄基)-[1,2,4]噻二唑
描述
Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole . Thiadiazole derivatives have been widely studied in medicinal chemistry due to their broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Molecular Structure Analysis
Thiadiazole is a five-membered ring system containing a sulfur atom and two nitrogen atoms . The exact molecular structure of a specific thiadiazole derivative, such as “5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole”, would depend on the specific substituents attached to the thiadiazole ring.Physical And Chemical Properties Analysis
The physical and chemical properties of a specific thiadiazole derivative would depend on its specific structure. Thiadiazoles are generally able to cross cellular membranes due to their mesoionic nature, and their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .科学研究应用
医药化学:抗癌剂
噻二唑衍生物,包括类似于“5-氯-3-(3-氯苄基)-[1,2,4]噻二唑”的化合物,因其作为抗癌剂的潜力而被广泛研究。 这些化合物的结构多样性允许靶向癌症发病机制中涉及的各种途径 .
杂环骨架的合成
噻二唑环是一种通用的骨架,广泛用于杂环化合物的合成。 它可以用来创建区域选择性的N1-取代的3-氨基-1,2,4-三唑,这对于开发结构多样的产品很重要 .
生物学评估
具有噻二唑核心的化合物通常进行生物学评估,以确定其治疗潜力。 这包括评估其针对不同生物靶标的生物活性,并了解其药理特性 .
作用机制
Target of Action
The primary targets of 1,3,4-thiadiazole derivatives, such as 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole, are often enzymes or receptors that play crucial roles in various biological processes . For instance, some thiadiazole derivatives have been found to inhibit carbonic anhydrase, a key enzyme involved in maintaining pH balance and fluid balance in the body .
Mode of Action
The mode of action of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole involves its interaction with its target enzyme or receptor. The compound binds to the active site of the target, altering its function and leading to changes in the biological process it controls . The exact nature of these interactions and changes can vary depending on the specific target and the structure of the thiadiazole derivative.
Biochemical Pathways
Upon interaction with its target, 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole can affect various biochemical pathways. For instance, inhibition of carbonic anhydrase can disrupt the balance of pH and fluids, affecting numerous downstream processes . .
Pharmacokinetics
The pharmacokinetics of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacyIt’s worth noting that the mesoionic nature of thiadiazoles allows them to cross cellular membranes, potentially enhancing their bioavailability .
Result of Action
The molecular and cellular effects of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole’s action depend on its specific targets and mode of action. For instance, if the compound acts as an inhibitor of a particular enzyme, it could lead to a decrease in the production of certain metabolites, affecting cellular functions and potentially leading to cell death .
安全和危害
未来方向
生化分析
Biochemical Properties
5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiadiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase . The interaction between 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole and these enzymes can lead to significant biochemical changes, affecting metabolic pathways and cellular functions.
Cellular Effects
The effects of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, thiadiazole derivatives have demonstrated cytotoxic effects on various cancer cell lines, including MCF-7, HepG2, A549, and HeLa . The compound’s ability to modulate cell signaling pathways and gene expression makes it a potential candidate for therapeutic applications.
Molecular Mechanism
At the molecular level, 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with carbonic anhydrase results in the inhibition of this enzyme, affecting the regulation of pH and ion balance within cells . Additionally, 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that thiadiazole derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, toxic or adverse effects can occur, including cytotoxicity and organ damage. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole is involved in several metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with carbonic anhydrase affects the regulation of bicarbonate and proton levels, impacting cellular metabolism . Additionally, 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole can modulate the activity of other metabolic enzymes, leading to changes in energy production and utilization.
Transport and Distribution
The transport and distribution of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. For example, thiadiazole derivatives have been shown to bind to plasma proteins, affecting their distribution in the bloodstream . The transport of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole to specific tissues and cells is essential for its therapeutic effects.
Subcellular Localization
The subcellular localization of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, thiadiazole derivatives have been observed to localize in the mitochondria, where they can influence mitochondrial function and energy production . The precise localization of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole within cells is crucial for its biological effects.
属性
IUPAC Name |
5-chloro-3-[(3-chlorophenyl)methyl]-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S/c10-7-3-1-2-6(4-7)5-8-12-9(11)14-13-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEXSJDNHCTRJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=NSC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




